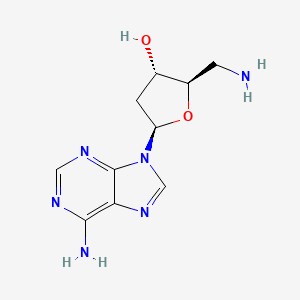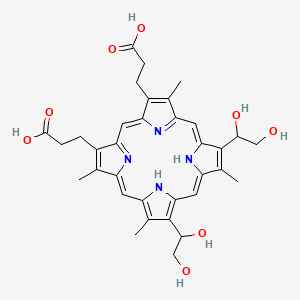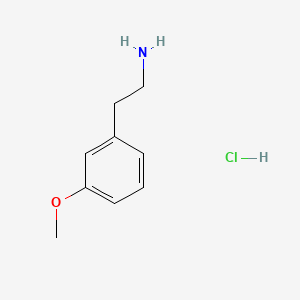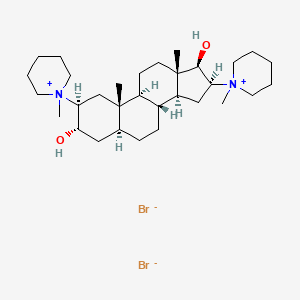![molecular formula C22H22N4O2 B1595533 Propanedinitrile, [[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]methylene]- CAS No. 6858-49-7](/img/structure/B1595533.png)
Propanedinitrile, [[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]methylene]-
Descripción general
Descripción
Propanedinitrile, [[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]methylene]- is a chemical compound with the molecular formula C22H22N4O2 . It is also known by other names such as 2-[4-(2,2-dicyanovinyl)-N-ethyl-3-methylaniline]ethyl carbanilate .
Molecular Structure Analysis
The molecular structure of this compound includes a propanedinitrile group, an ethyl group, a phenylamino group, and a carbonyl group . The InChI representation of the molecule isInChI=1S/C22H22N4O2/c1-3-26 (11-12-28-22 (27)25-20-7-5-4-6-8-20)21-10-9-19 (17 (2)13-21)14-18 (15-23)16-24/h4-10,13-14H,3,11-12H2,1-2H3, (H,25,27) .
Aplicaciones Científicas De Investigación
Structural Properties and Dynamic Studies
The study of structural properties of N,N-dialkylaminobenzamides and analogously substituted 2-(phenylmethylene)propanedinitriles reveals insights into the barrier to rotation around the carbon amino nitrogen bond. Through dynamic NMR spectroscopy, X-ray crystal structures, and quantum chemical calculations, researchers have elucidated the rotational barriers and steric strains in these compounds, providing a foundation for understanding their chemical behavior and potential applications in material science and molecular design (Karlsen, Kolsaker, Romming, & Uggerud, 2002).
Polymer Science and Optical Storage
In polymer science, the synthesis and copolymerization of specific propanedinitrile derivatives have been explored for reversible optical storage applications. The cooperative motion of polar side groups in amorphous polymers, as investigated through the synthesis of nitrophenyl derivatives and their copolymerization, showcases the potential of propanedinitrile derivatives in developing high-efficiency photoinduced birefringence materials. This research opens pathways for advanced materials in data storage and optical switching technologies (Meng, Natansohn, Barrett, & Rochon, 1996).
Antibacterial Activity
The exploration of thiophenes synthesized from propanedinitrile derivatives for antibacterial activity underscores the potential of these compounds in pharmaceutical applications. By characterizing the antibacterial properties of newly synthesized thiophene compounds, researchers contribute to the development of novel antimicrobial agents, addressing the need for new treatments against resistant bacterial strains (Al-Adiwish, Yaacob, Adan, & Nazlina, 2012).
Heterocyclic Chemistry
The base-catalyzed reactions involving propanedinitrile and phenyl isoselenocyanate leading to selenium-containing heterocycles highlight the versatility of propanedinitrile derivatives in synthesizing heterocyclic compounds. These reactions not only expand the chemical space of selenium-containing molecules but also provide insights into the reactivity and potential applications of such compounds in medicinal chemistry and material science (Sommen, Linden, & Heimgartner, 2007).
Vibrational and NMR Spectroscopy
Investigations into the vibrational and NMR spectra of propanedinitrile derivatives, focusing on conformations and ab initio calculations, offer valuable information for the characterization of molecular structures and dynamics. Such studies are critical for developing novel materials with specific optical, electronic, or biological properties, illustrating the broad applicability of propanedinitrile derivatives in various fields of chemistry and material science (Gatial, Milata, Zalibera, Biskupic, & Salzer, 1999).
Propiedades
IUPAC Name |
2-[4-(2,2-dicyanoethenyl)-N-ethyl-3-methylanilino]ethyl N-phenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-3-26(11-12-28-22(27)25-20-7-5-4-6-8-20)21-10-9-19(17(2)13-21)14-18(15-23)16-24/h4-10,13-14H,3,11-12H2,1-2H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQZMLBWGHLHTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCOC(=O)NC1=CC=CC=C1)C2=CC(=C(C=C2)C=C(C#N)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064495 | |
| Record name | 2-(4-(2,2-Dicyanovinyl)-N-ethyl-3-methylaniline)ethyl carbanilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanedinitrile, [[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]methylene]- | |
CAS RN |
6858-49-7 | |
| Record name | 2-[[4-[Ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]methylene]propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6858-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanedinitrile, 2-((4-(ethyl(2-(((phenylamino)carbonyl)oxy)ethyl)amino)-2-methylphenyl)methylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006858497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanedinitrile, 2-[[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]methylene]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(4-(2,2-Dicyanovinyl)-N-ethyl-3-methylaniline)ethyl carbanilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(2,2-dicyanovinyl)-N-ethyl-3-methylaniline]ethyl carbanilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one](/img/structure/B1595455.png)








